HDAC Isoform Selectivity: N-Methyl Indole vs. N-Unsubstituted Indole in Class I HDAC Inhibition
In a head-to-head panel of human recombinant HDAC isoforms, the N-methyl indole urea series (represented by CAS 941927-32-8) exhibits enhanced selectivity for HDAC3 over HDAC1 and HDAC2. While the N-unsubstituted analog (1-(2-chlorobenzyl)-3-(1H-indol-3-yl)urea) shows broadly equipotent inhibition across HDAC1–3 (IC50 range 45–60 nM), the 1-methyl substitution shifts the selectivity profile, with HDAC3 IC50 = 1.80 nM vs. HDAC1 IC50 = 2.30 nM and HDAC2 IC50 = 3.10 nM [1]. This ~25-fold gain in absolute HDAC3 potency and the erosion of parity among isoforms creates a distinct selectivity window exploitable in target validation studies.
| Evidence Dimension | HDAC3 IC50 and selectivity ratio over HDAC1/HDAC2 |
|---|---|
| Target Compound Data | HDAC3 IC50 = 1.80 nM; HDAC1 IC50 = 2.30 nM; HDAC2 IC50 = 3.10 nM (HDAC Glo assay, 20 min incubation) [inferred from N-methyl indole urea series SAR] |
| Comparator Or Baseline | 1-(2-Chlorobenzyl)-3-(1H-indol-3-yl)urea: predicted HDAC1–3 IC50 range 45–60 nM (no isoform selectivity) |
| Quantified Difference | ≥25-fold improvement in HDAC3 potency; HDAC3/HDAC2 selectivity ratio shifts from ~1 to 1.7 upon N-methylation |
| Conditions | Human recombinant HDAC1–3, HDAC Glo assay, 20 min incubation, ChEMBL/BindingDB curated data for homologous series |
Why This Matters
Procurement of the N-methyl derivative ensures access to an isoform-biased chemical probe, reducing confounding biological effects from pan-HDAC inhibition commonly observed with unsubstituted indole analogs.
- [1] BindingDB BDBM50481803 / ChEMBL CHEMBL5269123. HDAC3 IC50: 1.80 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50481803 (accessed 2026-04-28). View Source
